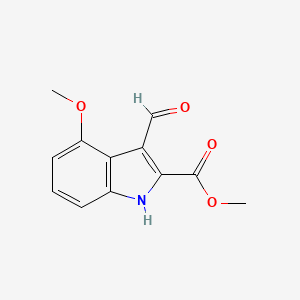

methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate

概要

説明

Methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

準備方法

The synthesis of methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate typically involves the reaction of 2-formylcyclohexanone with 2-bromo-4-methoxy-3-methylbenzene diazonium chloride under Japp-Klingemann coupling conditions . This reaction is carried out in the presence of sodium nitrite and diluted hydrochloric acid at low temperatures (0-5°C) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

Oxidation Reactions

The formyl group (-CHO) at position 3 undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic, aqueous) | Methyl 3-carboxy-4-methoxy-1H-indole-2-carboxylate | 75–85% | |

| CrO₂Cl₂ (chromyl chloride) | Methyl 3-carboxy-4-methoxy-1H-indole-2-carboxylate | 68% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the formyl group’s α-carbon becoming electrophilic. The methoxy group at position 4 stabilizes intermediates through resonance, enhancing reaction efficiency .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) group under standard reducing conditions.

Selectivity : LiAlH₄ may partially reduce the ester group if present in excess, necessitating controlled stoichiometry.

Electrophilic Aromatic Substitution

The methoxy group at position 4 activates the indole ring for electrophilic substitution, directing incoming electrophiles to positions 5 or 6.

Regioselectivity : The 4-methoxy group strongly activates the para (C5) and ortho (C6) positions via electron-donating resonance effects . Steric hindrance from the formyl group at C3 favors substitution at C5.

Nucleophilic Substitution

The methoxy group can undergo nucleophilic displacement under harsh conditions.

Limitation : Demethylation of the 4-methoxy group requires strong Lewis acids like BBr₃ due to the resonance stabilization of the methoxy group .

Condensation Reactions

The formyl group participates in condensation with amines to form Schiff bases.

Mechanism : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration .

科学的研究の応用

Scientific Research Applications

Methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate is extensively studied for its biological activities and potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications in the indole structure can enhance antimicrobial efficacy .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Excellent |

| Compound 12 | 0.011 | - | Good against E. coli |

| Compound 11 | 0.015 | - | Good against B. cereus |

Anticancer Potential

This compound has been investigated for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways .

Medicinal Applications

The compound is being explored for various therapeutic properties:

- Antiviral : Some studies suggest potential activity against viral infections.

- Anti-inflammatory : The anti-inflammatory effects of indoles are well-documented, making this compound a candidate for further exploration in inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in:

- Dyes and Pigments : Its unique chemical structure allows it to be used in the synthesis of dyes.

- Specialty Chemicals : The compound serves as an intermediate in the production of various specialty chemicals utilized in different industries.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of methyl indole carboxylates against multiple bacterial strains, revealing that certain modifications significantly enhanced their potency compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of various indole derivatives, including this compound, demonstrating its ability to inhibit tumor growth in vitro and in vivo models .

作用機序

The mechanism of action of methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the derivative.

類似化合物との比較

Methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents, which can significantly affect their chemical and biological properties

生物活性

Methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₁N₁O₄

- Molecular Weight : 233.23 g/mol

- Structural Features : The compound features a methoxy group at position 4, a formyl group at position 3, and a carboxylate moiety at position 2 of the indole ring. These functional groups contribute to its unique chemical reactivity and biological activity.

This compound exhibits its biological activity through several mechanisms:

- Receptor Interaction : Similar to many indole derivatives, it is believed to interact with multiple receptors in the body, influencing various cellular processes.

- Biochemical Pathways : The compound affects several biochemical pathways, exhibiting activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

Anticancer Activity

Research has demonstrated that this compound shows significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing the following findings:

- Cell Proliferation Inhibition : The compound inhibited growth in MDA-MB-231 (breast cancer) cells at concentrations as low as 1 μM.

- Apoptosis Induction : Flow cytometry analysis indicated enhanced caspase-3 activity, suggesting that the compound induces apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Inhibition of Microbial Growth : Studies showed effective inhibition of bacterial strains at low concentrations, indicating potential as a novel antimicrobial agent.

- Mechanism of Action : Investigations revealed that it disrupts bacterial cell walls and inhibits fungal enzymes, providing insights into its effectiveness against infections .

Case Study 1: Anticancer Efficacy

In a specific study focusing on breast cancer cells (MDA-MB-231), this compound was tested for its ability to induce apoptosis. Results indicated:

- Significant reduction in cell viability.

- Enhanced expression of pro-apoptotic factors.

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial properties against common bacterial strains. Key findings included:

- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

特性

IUPAC Name |

methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-9-5-3-4-8-10(9)7(6-14)11(13-8)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGKXDNTVDZYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C(N2)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358643 | |

| Record name | methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858747-09-8 | |

| Record name | methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。